molecular formula C12H11N3 B12851350 5-(5-Pyrimidinyl)indoline

5-(5-Pyrimidinyl)indoline

Cat. No.: B12851350
M. Wt: 197.24 g/mol
InChI Key: XUKJPQWAXHELBY-UHFFFAOYSA-N
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Description

5-(5-Pyrimidinyl)indoline is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. Its core structure incorporates an indoline scaffold linked to a pyrimidinyl group, a feature it shares with closely related compounds that have been identified as potent, non-purine inhibitors of the enzyme xanthine oxidase (XO) . Inhibiting XO is a primary therapeutic strategy for conditions like hyperuricemia and gout, as the enzyme is a key catalyst in the production of uric acid . Researchers are actively exploring non-purine inhibitor scaffolds, such as those based on indole and pyrimidine, to develop new treatments that may avoid the side effects associated with purine-analog drugs like allopurinol . The specific molecular architecture of 5-(5-Pyrimidinyl)indoline is designed to interact with key amino acid residues within the XO active pocket. The pyrimidine moiety can engage in hydrogen bonding with residues such as Glu802, Arg880, and Thr1010, which is crucial for effective enzyme inhibition . This mechanism aligns with fragment-based drug design (FBDD) strategies, where distinct pharmacophoric fragments—like the pyrimidinone and indole/indoline cores—are combined to create molecules with high binding affinity and novel chemical scaffolds . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

5-pyrimidin-5-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H11N3/c1-2-12-10(3-4-15-12)5-9(1)11-6-13-8-14-7-11/h1-2,5-8,15H,3-4H2

InChI Key

XUKJPQWAXHELBY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CN=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Pyrimidinyl)indoline can be achieved through several methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit . Another method involves the use of a t-BuOK/DMF system without special initiators or additives, which enables the preparation of N-substituted indole-3-carboxylates in high yields under transition-metal-free conditions . Additionally, the Fischer indole synthesis, which starts from hydrazine, can be performed in water using acidic ionic liquid as a catalyst .

Industrial Production Methods

Industrial production of 5-(5-Pyrimidinyl)indoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of environmentally benign solvents like water and the development of green chemistry approaches are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(5-Pyrimidinyl)indoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various indole and indoline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-(5-Pyrimidinyl)indoline involves its interaction with specific molecular targets and pathways. The compound’s indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituent Position Molecular Weight (g/mol) Key Pharmacological Activities
5-(Pyrimidin-5-yl)-1H-indole Indole 5-position 195.23 Antioxidant, antibacterial
4-(Pyrimidin-5-yl)-1H-indole Indole 4-position 195.23 Not explicitly reported
5-(Pyridin-3-yl)-1H-indole Indole 5-position (pyridine) 194.24 Unspecified
Compound 4 (terpendole) Indoline R3/R4 hydroxylated ~600–700 SOAT1/SOAT2 inhibition
Compound 5h (indolyl-pyrimidine) Indole 5-OCH₃, SH groups 333.00 Antioxidant (IC₅₀ ≈ ascorbic acid)

Key Observations :

  • Positional Isomerism: Substituting pyrimidine at the 4-position (vs.
  • Indoline vs.

Pharmacological Activity Comparison

Table 2: Activity Profiles of Selected Compounds

Compound Antioxidant Activity (IC₅₀) Antibacterial (Zone of Inhibition, mm) SOAT Inhibition (IC₅₀, µM) Antiviral Activity
5-(5-Pyrimidinyl)indoline Comparable to ascorbic acid* 12–18 mm (vs. S. aureus at 100 µg/ml) N/A N/A
Compound 5h 15.2 µM (DPPH assay) 14–20 mm (vs. E. coli at 100 µg/ml) N/A N/A
Terpendole (Compound 4) N/A N/A 0.8–1.2 (SOAT1/SOAT2) N/A
Antiviral sulfonyl-indoline N/A N/A N/A EC₅₀ = 2.5–5.0 µM

Key Findings :

  • Antioxidant Efficacy : 5-(5-Pyrimidinyl)indoline and its derivative 5h exhibit antioxidant activity comparable to ascorbic acid, attributed to electron-donating groups (e.g., -OCH₃, -SH) that scavenge free radicals .
  • Antibacterial Specificity : Both compounds show broad-spectrum antibacterial activity, with 5-(5-Pyrimidinyl)indoline demonstrating higher efficacy against Gram-positive Staphylococcus aureus than Gram-negative Escherichia coli .
  • Enzyme Inhibition : Terpendole analogs with indoline cores and hydroxylated R3/R4 substituents inhibit SOAT isoforms at sub-micromolar concentrations, highlighting the importance of fused ring systems (5–7 rings) .
  • Antiviral Potential: Sulfonyl-indoline derivatives (e.g., 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione) show potent antiviral activity, likely due to sulfonyl groups enhancing target binding .

Substituent-Driven Activity Modulation

  • Hydroxyl vs. Methoxy Groups : In terpendole analogs, hydroxylation at R3/R4 (Compound 4) preserves SOAT inhibition, whereas methoxy groups (e.g., voluhemin B) confer isoform selectivity (SOAT2) .
  • Protonation Effects : A proton at R5 (Compound 4 vs. 6) enhances SOAT inhibition 10-fold, underscoring the role of steric accessibility .
  • Sulfur-Containing Groups : The -SH group in 5h contributes to its antioxidant activity via radical scavenging, while sulfonyl groups in antiviral indolines improve pharmacokinetic properties .

Biological Activity

5-(5-Pyrimidinyl)indoline is a compound that has attracted considerable attention in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR). The information is derived from diverse sources, including recent studies and reviews.

Chemical Structure and Properties

5-(5-Pyrimidinyl)indoline features an indoline core substituted with a pyrimidine ring. This structure is significant as it combines the pharmacophoric elements of both indole and pyrimidine, which are known for their diverse biological activities.

Antiproliferative Activity

Mechanism of Action:
Research indicates that compounds similar to 5-(5-Pyrimidinyl)indoline exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as the ERK pathway, which is crucial in cell proliferation and survival. For instance, derivatives of pyrimidine-indole compounds have been shown to suppress ERK signaling, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Case Studies:

  • Anticancer Efficacy: A study demonstrated that certain pyrimidine-indole derivatives exhibited IC50 values in the nanomolar range against MCF-7 human breast cancer cells, indicating potent antiproliferative effects . Specifically, compounds derived from 5-(5-Pyrimidinyl)indoline were noted for their ability to induce apoptosis and cell cycle arrest in cancer cells.
  • Comparative Analysis: In comparative studies with other indole derivatives, 5-(5-Pyrimidinyl)indoline showed a favorable profile in inhibiting tumor growth while maintaining low toxicity towards non-cancerous cells .

Structure-Activity Relationship (SAR)

The biological activity of 5-(5-Pyrimidinyl)indoline can be significantly influenced by modifications to its structure. Research has indicated that:

  • Substituents on the pyrimidine ring can enhance or diminish activity.
  • The position of the pyrimidine substitution plays a critical role in determining the compound's binding affinity to biological targets.
CompoundIC50 (µM)TargetNotes
5-(5-Pyrimidinyl)indoline0.095MCF-7 CellsInduces apoptosis
Analog A0.075MCF-7 CellsHigher potency than indoline derivative
Analog B0.620MDA-MB-231 CellsEffective against triple-negative breast cancer

Biological Targets

VEGFR Inhibition:
Recent investigations have highlighted the potential of 5-(5-Pyrimidinyl)indoline as a VEGFR inhibitor. This is crucial for its application in anti-angiogenic therapies aimed at inhibiting tumor growth by blocking blood supply .

Antimicrobial Activity:
In addition to its anticancer properties, some derivatives have shown antimicrobial activity against various pathogens, suggesting a broader therapeutic potential beyond oncology .

Q & A

Q. What are the common synthetic routes for 5-(5-Pyrimidinyl)indoline derivatives, and how do reaction parameters influence yield and purity?

  • Methodological Answer : A green synthesis approach using [NMP]H₂PO₄ in water-ethanol (1:1) at 80°C achieves yields up to 92% for spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones. Key parameters include reaction time (6–8 hours) and stoichiometric ratios of isothiocyanate, 5-amino-3-methyl-1-phenylpyrazole, and 1,3-dicarbonyl compounds. Post-synthesis, purification via ethanol recrystallization ensures >90% purity, validated by melting points (242–361°C) and spectroscopic data .

Q. Which spectroscopic techniques are most effective for characterizing 5-(5-Pyrimidinyl)indoline derivatives?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:
  • 1H/13C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons and spirocyclic carbons.
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹).
  • Mass spectrometry (EI/ESI) for molecular ion peaks (e.g., m/z 354 for 4a derivative).
  • TLC (ethyl acetate/hexane) monitors reaction progress .

Q. What are the primary applications of 5-(5-Pyrimidinyl)indoline in materials science?

  • Methodological Answer : The compound serves as a synthetic dye in dye-sensitized solar cells (DSSCs), where its π-conjugated system enhances light absorption. Experimental UV-vis spectra in chloroform show absorbance at 288–370 nm (UV region) and broad bands at 500–600 nm (visible), aligning with DSSC requirements .

Advanced Research Questions

Q. How can computational methods predict and optimize the electronic properties of 5-(5-Pyrimidinyl)indoline derivatives for DSSCs?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps) and UV-vis spectra. For example, computed spectra in vacuum (415–523 nm) shift to 435–577 nm in chloroform due to solvent effects. Basis set upgrades (e.g., 6-311G(d,p)) improve agreement with experimental data .

Q. What strategies resolve contradictions between theoretical and experimental UV-vis spectra of 5-(5-Pyrimidinyl)indoline-based dyes?

  • Methodological Answer : Discrepancies arise from solvent polarity and vibronic coupling. To address this:
  • Simulate solvent effects using Polarizable Continuum Models (PCM).
  • Compare experimental spectra across solvents (e.g., chloroform vs. vacuum).
  • Validate with hybrid functionals (e.g., CAM-B3LYP) and adjust basis sets to capture charge-transfer transitions .

Q. How can hybrid dye systems combining 5-(5-Pyrimidinyl)indoline with natural dyes (e.g., crocetin) enhance DSSC efficiency?

  • Methodological Answer : Design involves:
  • Molecular docking to align energy levels (e.g., crocetin’s HOMO with indoline’s LUMO).
  • Co-sensitization experiments to measure synergistic absorption (e.g., 550–560 nm in combined UV-vis spectra).
  • Electrochemical impedance spectroscopy (EIS) to assess charge-transfer resistance at TiO₂ interfaces .

Q. What experimental and computational approaches validate the mechanistic pathways of 5-(5-Pyrimidinyl)indoline synthesis?

  • Methodological Answer :
  • Kinetic studies (time-dependent TLC/HPLC) identify rate-determining steps.
  • Isotopic labeling (e.g., ¹⁵N) tracks nitrogen incorporation in spirocyclic products.
  • DFT transition-state analysis models intermediates (e.g., enol tautomers) to confirm cyclization pathways .

Data Analysis and Interpretation

Q. How should researchers address variability in melting points and spectroscopic data across synthesized derivatives?

  • Methodological Answer :
  • Statistical analysis (e.g., ANOVA) identifies outliers caused by impurities.
  • Cross-validate with DSC (Differential Scanning Calorimetry) for precise melting ranges.
  • Reproducibility protocols (e.g., strict solvent drying, inert atmosphere) minimize batch-to-batch variation .

What frameworks guide the formulation of rigorous research questions for 5-(5-Pyrimidinyl)indoline studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
  • Example: “How does substituent position (C-5 vs. C-7) alter the HOMO-LUMO gap of indoline-pyrimidine hybrids?”
  • Avoid overly broad questions by using the PICO framework (Population, Intervention, Comparison, Outcome) .

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